molecular formula C6H3ClN2O B12950947 6-Chlorooxazolo[4,5-c]pyridine

6-Chlorooxazolo[4,5-c]pyridine

Cat. No.: B12950947
M. Wt: 154.55 g/mol
InChI Key: YLUHAZMLVCDDFD-UHFFFAOYSA-N
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Description

6-Chlorooxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused oxazole and pyridine ring system with a chlorine atom at the 6th position. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chlorooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach includes the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide, followed by cyclization with phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 6-Chlorooxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6th position can be substituted with different nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of oxazolo[4,5-c]pyridine derivatives with altered oxidation states .

Properties

Molecular Formula

C6H3ClN2O

Molecular Weight

154.55 g/mol

IUPAC Name

6-chloro-[1,3]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C6H3ClN2O/c7-6-1-5-4(2-8-6)9-3-10-5/h1-3H

InChI Key

YLUHAZMLVCDDFD-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CN=C1Cl)N=CO2

Origin of Product

United States

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